1,3-Dimethylnaphthalene

Description

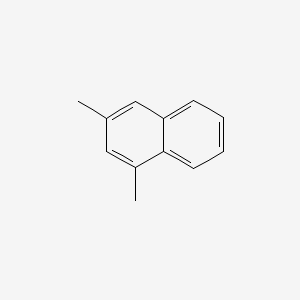

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJMFSMPSZREIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060360 | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; [Aldrich MSDS] | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0084 [mmHg] | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9789 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

575-41-7, 111495-85-3 | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111495853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DIMETHYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RY1AV3CER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylnaphthalene (B47081) is an aromatic hydrocarbon belonging to the group of dimethylnaphthalenes, which are polycyclic aromatic hydrocarbons (PAHs) with a naphthalene (B1677914) backbone substituted with two methyl groups.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and relevant experimental protocols. Given its role as a polycyclic aromatic hydrocarbon, understanding its metabolic pathways, such as interactions with cytochrome P450 enzymes, is crucial for toxicological and drug metabolism studies.[2][3][4]

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various chemical nomenclature and registry systems. The molecule consists of a naphthalene ring system with methyl groups attached at the 1 and 3 positions.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 575-41-7[1][5] |

| Molecular Formula | C₁₂H₁₂[1][6] |

| SMILES | CC1=CC2=CC=CC=C2C(=C1)C[1] |

| InChI | InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3[1][6] |

| InChIKey | QHJMFSMPSZREIF-UHFFFAOYSA-N[1][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in experimental settings.

| Property | Value |

| Molecular Weight | 156.22 g/mol [1] |

| Appearance | Clear, light yellow liquid[1][7] |

| Melting Point | -5 °C[5] |

| Boiling Point | 263 °C (lit.) |

| Density | 0.982 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.609 (lit.) |

| Vapor Pressure | 0.0084 mmHg[1] |

| Flash Point | 109 °C / 228.2 °F (closed cup) |

Spectroscopic Profile

The spectroscopic data are critical for the structural elucidation and quantification of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | Spectral data available, typically showing signals for aromatic and methyl protons. |

| ¹³C NMR | Spectral data available, with expected signals for aromatic and methyl carbons.[8] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for aromatic C-H and C=C stretching, as well as C-H bending vibrations of the methyl groups.[9][10] |

Experimental Protocols

Synthesis of Dimethylnaphthalenes

A general multi-step synthesis for producing specific dimethylnaphthalenes has been described.[11] This process can be adapted for the targeted synthesis of this compound.

Methodology:

-

Alkenylbenzene Formation: Reaction of an appropriate xylene isomer (e.g., m-xylene) with butadiene to form an alkenylbenzene.

-

Cyclization: The resulting alkenylbenzene undergoes cyclization to form one or more dimethyltetralins. This step is typically catalyzed by a solid acidic catalyst like silica-alumina or a zeolite.

-

Dehydrogenation: The dimethyltetralin(s) are dehydrogenated to form the corresponding dimethylnaphthalene(s). This is often performed in the vapor phase in a hydrogen atmosphere at temperatures ranging from 220°C to 420°C.[11]

-

Isomerization (if necessary): The resulting mixture of dimethylnaphthalene isomers can be isomerized to enrich the desired 1,3-isomer. This can be achieved using catalysts such as a Type Y aluminosilicate (B74896) zeolite at temperatures between 240°C and 350°C.[11]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of PAHs like this compound in various matrices.

Methodology:

-

Sample Preparation:

-

For solid samples, perform a solvent extraction using a suitable solvent like hexane (B92381) or dichloromethane.

-

For liquid samples, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed.[12]

-

The extract is then concentrated and may be subjected to a clean-up step using column chromatography if the matrix is complex.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a J&W DB-5ms UI (20 m × 0.18 mm × 0.18 µm), is suitable.[13]

-

Injector: Split/splitless injector at 280°C.[13]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[13]

-

Oven Program: A temperature gradient is used to separate the components, for example, starting at 40°C and ramping up to 320°C.[13]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Can be run in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for higher sensitivity and specificity in quantifying known analytes.[13]

-

-

-

Data Analysis:

-

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST).

-

Quantification is typically performed using an internal standard and a calibration curve.

-

Biological Activity and Metabolic Pathway

This compound, as a PAH, is subject to metabolic activation by cytochrome P450 (CYP450) enzymes, which is a critical consideration in toxicology and drug development.[14] The metabolism of the parent compound, naphthalene, by human liver microsomal CYP450 enzymes has been studied, with CYP1A2 and CYP3A4 being key isoforms in its oxidation.[3][4] This process typically involves the formation of epoxides, which can then be converted to dihydrodiols and phenols. While specific studies on this compound are less common, a similar metabolic pathway is expected.

Below is a conceptual workflow for a typical in vitro experiment to assess the metabolism of a compound like this compound.

Caption: Workflow for assessing in vitro metabolism.

Safety and Handling

This compound is classified as hazardous to the aquatic environment (acute and long-term).[9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area to avoid inhalation. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | C12H12 | CID 11327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 7. This compound(575-41-7) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 10. Naphthalene, 1,3-dimethyl- [webbook.nist.gov]

- 11. US5118892A - Preparation of a dimethylnaphthalene - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. nemc.us [nemc.us]

- 14. Enzyme Activity of Natural Products on Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3-Dimethylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 1,3-Dimethylnaphthalene (C₁₂H₁₂), a bicyclic aromatic hydrocarbon. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, and provides standardized experimental protocols for data acquisition.

Overview of this compound

This compound is a derivative of naphthalene (B1677914) carrying two methyl groups at the C1 and C3 positions. Understanding its spectroscopic signature is crucial for its unambiguous identification and for distinguishing it from other isomers.

Compound Information:

-

Molecular Formula: C₁₂H₁₂

-

Molecular Weight: 156.22 g/mol [1]

-

CAS Number: 575-41-7

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron density and the anisotropic effects of the aromatic rings. The expected chemical shifts and multiplicities are summarized in Table 1.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.9 - 7.7 | Doublet (d) |

| H5, H8 | 7.9 - 7.7 | Multiplet (m) |

| H6, H7 | 7.5 - 7.3 | Multiplet (m) |

| H2 | ~7.2 | Singlet (s) |

| 1-CH₃ | ~2.6 | Singlet (s) |

| 3-CH₃ | ~2.5 | Singlet (s) |

Note: These are estimated values based on typical chemical shifts for substituted naphthalenes. The exact values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound has been reported in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are provided in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 134.2 |

| C2 | 128.5 |

| C3 | 132.6 |

| C4 | 123.9 |

| C4a | 132.1 |

| C5 | 125.5 |

| C6 | 125.7 |

| C7 | 122.6 |

| C8 | 127.8 |

| C8a | 133.6 |

| 1-CH₃ | 21.6 |

| 3-CH₃ | 19.3 |

Data sourced from SpectraBase, which references D.K. Dalling, K.H. Ladner, D.M. Grant, W.R. Woolfenden, J. Am. Chem. Soc., 99, 7142 (1977).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | 100 | [M]⁺ (Molecular Ion) |

| 141 | ~70 | [M-CH₃]⁺ |

| 155 | ~24 | [M-H]⁺ |

| 128 | ~9 | [M-C₂H₄]⁺ |

| 77 | ~6 | [C₆H₅]⁺ |

Data interpreted from the NIST Mass Spectrometry Data Center.[1][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorptions for aromatic C-H bonds and the aromatic ring system.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | CH₃ C-H Stretch |

| 1600 - 1585 | Aromatic C=C Ring Stretch |

| 1500 - 1400 | Aromatic C=C Ring Stretch |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend |

Data interpreted from the NIST Chemistry WebBook IR spectrum.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data.

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (Electron Ionization) Protocol

-

Sample Introduction:

-

For a pure, volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.

-

If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the components of the sample before they enter the mass spectrometer.

-

-

Ionization and Analysis:

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), causing the ejection of an electron to form a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

-

Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

As this compound is a liquid, a simple and effective method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).

-

Place a small drop of the liquid on one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Alternatively, for Attenuated Total Reflectance (ATR) FTIR, a drop of the liquid is placed directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the prepared sample (salt plates or ATR) in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal) to account for atmospheric and instrumental absorptions.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

-

The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present in the molecule.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethylnaphthalene

This guide provides a comprehensive overview of the physical properties of 1,3-Dimethylnaphthalene (B47081), with a specific focus on its boiling and melting points. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for handling this compound.

Physical Properties of this compound

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₂. Understanding its physical properties is crucial for its application in various research and industrial settings.

The boiling and melting points of this compound are summarized in the table below. These values are critical for determining the compound's state at different temperatures and for purification processes.

| Physical Property | Value |

| Boiling Point | 263 °C[1][2][3] |

| Melting Point | -6 to -3 °C[3] |

Experimental Protocols for Determining Physical Properties

Accurate determination of boiling and melting points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail the standard experimental methodologies for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a very narrow temperature range. Impurities tend to lower and broaden the melting point range, making it a valuable indicator of purity.[4]

Capillary Method:

The most common technique for determining the melting point of a crystalline solid is the capillary method.[5]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as it approaches the expected melting point. A preliminary, faster heating can be done to determine an approximate melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Differential Scanning Calorimetry (DSC):

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a sealed pan. An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated at a controlled rate.

-

Data Analysis: As the sample melts, it absorbs heat, creating a temperature difference between the sample and the reference. This is detected and recorded as a peak on the DSC thermogram. The onset of the peak corresponds to the melting point.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Distillation Method:

For larger sample volumes, a simple distillation is a common method to determine the boiling point.[6]

-

Apparatus Setup: The liquid is placed in a distillation flask, and a distillation apparatus is assembled. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: The liquid is heated to a gentle boil.

-

Observation: As the liquid boils, its vapor travels into the condenser. The temperature of the vapor remains constant during the distillation of a pure substance.[6] This constant temperature is the boiling point.

Micro Boiling Point (Capillary) Method:

This method is suitable for small quantities of liquid.[7]

-

Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath.

-

Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube as the trapped air expands.[8] When the temperature exceeds the boiling point, the rate of bubbling will increase significantly as the liquid's vapor enters the capillary.

-

Cooling and Measurement: The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The moment the liquid is drawn into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature at this point is the boiling point of the liquid.[8]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling and melting points of a chemical substance.

Caption: Workflow for determining melting and boiling points.

References

Synthesis and Purification of 1,3-Dimethylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,3-dimethylnaphthalene (B47081), a member of the dimethylnaphthalene (DMN) isomer family. While not as commercially prominent as the 2,6-isomer, this compound is a valuable compound for research and development in various fields, including materials science and as a starting material for the synthesis of more complex molecules. This document details synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers in obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the alkylation of naphthalene (B1677914) or the functionalization of a pre-existing naphthalene core with the desired methyl group arrangement. Direct synthesis often leads to a mixture of isomers, necessitating robust purification methods.

Synthesis via Grignard Reaction with 1,3-Dihalonaphthalenes

A plausible and specific method for the synthesis of this compound involves the reaction of a 1,3-dihalonaphthalene with a methyl Grignard reagent. This method offers good regioselectivity, provided the starting dihalonaphthalene is pure.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Methyl iodide or dimethyl sulfate

-

Dry ice/acetone bath

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (2.2 equivalents). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of methyl iodide (2.2 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.

-

Reaction with 1,3-Dibromonaphthalene: Dissolve 1,3-dibromonaphthalene (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the prepared Grignard reagent at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a mixture of this compound and other byproducts, is then subjected to purification.

| Parameter | Value |

| Reactants | 1,3-Dibromonaphthalene, Methylmagnesium Bromide |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to Reflux |

| Reaction Time | 2-4 hours |

| Theoretical Yield | Varies based on scale |

| Purity before Purification | Isomer mixture |

Table 1: Summary of reaction parameters for the synthesis of this compound via Grignard reaction.

Isomerization of Dimethylnaphthalene Mixtures

Dimethylnaphthalenes can be isomerized under acidic conditions. This compound belongs to what is known as "triad C," which also includes 1,4- and 2,3-dimethylnaphthalene. Isomerization of a mixture of DMNs can be directed towards a thermodynamic equilibrium of these isomers.

Experimental Protocol:

Materials:

-

Dimethylnaphthalene isomer mixture

-

Zeolite catalyst (e.g., H-Y zeolite, mordenite)

-

High-pressure reactor

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by heating under a flow of inert gas at high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

-

Isomerization Reaction: The dimethylnaphthalene isomer mixture is loaded into a high-pressure reactor with the activated catalyst.

-

The reactor is sealed, purged with an inert gas, and then pressurized.

-

The mixture is heated to the desired reaction temperature (typically 250-400 °C) with stirring.

-

The reaction is monitored by taking aliquots and analyzing the isomer distribution by gas chromatography (GC).

-

Once equilibrium is reached, the reactor is cooled, and the product mixture is filtered to remove the catalyst.

| Parameter | Value |

| Starting Material | Dimethylnaphthalene Isomer Mixture |

| Catalyst | Zeolite (e.g., H-Y, Mordenite) |

| Temperature | 250 - 400 °C |

| Pressure | 10 - 50 bar |

| Reaction Time | 1 - 6 hours |

Table 2: General conditions for the isomerization of dimethylnaphthalenes.

Purification of this compound

The primary challenge in obtaining pure this compound is its separation from other DMN isomers, which have very similar physical properties.

Fractional Crystallization

Fractional crystallization can be employed to separate DMN isomers based on their different melting points and solubilities in a given solvent at low temperatures.

Experimental Protocol:

Materials:

-

Crude this compound mixture

-

Solvent (e.g., methanol, ethanol, hexane)

-

Crystallization vessel with controlled cooling

Procedure:

-

Dissolve the crude DMN mixture in a minimal amount of a suitable solvent at an elevated temperature to ensure complete dissolution.

-

Slowly cool the solution to induce crystallization. The cooling rate should be controlled to allow for the formation of well-defined crystals.

-

The isomer with the highest melting point and lowest solubility will crystallize first. In a mixture of triad (B1167595) C isomers, the separation can be challenging.

-

The crystals are isolated by filtration and washed with a small amount of cold solvent.

-

The process of dissolution, crystallization, and filtration can be repeated to improve the purity of the desired isomer. The purity of each fraction should be monitored by GC.

| Property | 1,3-DMN | 1,4-DMN | 2,3-DMN |

| Melting Point (°C) | -4.5 | 6.5 | 104.5 |

| Boiling Point (°C) | 263 | 264 | 261 |

Table 3: Physical properties of "Triad C" dimethylnaphthalene isomers.

Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound on a smaller scale, preparative gas chromatography is a highly effective technique.

Experimental Protocol:

Instrumentation:

-

Gas chromatograph equipped with a preparative-scale column and a fraction collector.

Procedure:

-

Column Selection: A non-polar or medium-polarity capillary or packed column with a high loading capacity is chosen.

-

Optimization of Conditions: The injection volume, oven temperature program, and carrier gas flow rate are optimized to achieve the best possible separation of the DMN isomers.

-

Injection and Collection: The crude DMN mixture is injected onto the column. As the separated isomers elute from the column, the fraction corresponding to this compound is collected in a cooled trap.

-

Multiple injections can be performed to accumulate a sufficient quantity of the purified product.

-

The purity of the collected fraction is verified by analytical GC.

| Parameter | Typical Value |

| Column Stationary Phase | 5% Phenyl Polysiloxane |

| Column Dimensions | e.g., 30 m x 0.53 mm ID |

| Carrier Gas | Helium or Nitrogen |

| Oven Program | e.g., 100 °C to 250 °C at 5 °C/min |

| Injection Volume | 1-100 µL (depending on system) |

Table 4: Example parameters for preparative gas chromatography of dimethylnaphthalenes.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

1,3-Dimethylnaphthalene as a Biomarker in Petroleum Geochemistry: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the role of 1,3-dimethylnaphthalene (B47081) (1,3-DMN) and other dimethylnaphthalene (DMN) isomers as critical biomarkers in petroleum geochemistry. The distribution of DMN isomers in crude oils and source rock extracts offers invaluable insights into the original organic matter input, the thermal maturity of the source rock, and the depositional environment. This document details the geochemical significance of these compounds, presents quantitative data for interpretation, outlines detailed experimental protocols for their analysis, and provides visual representations of key chemical pathways and analytical workflows. This guide is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and drug development who utilize biomarkers for sample characterization.

Introduction to Dimethylnaphthalenes as Petroleum Biomarkers

Dimethylnaphthalenes (DMNs) are bicyclic aromatic hydrocarbons that serve as robust biomarkers in the field of petroleum geochemistry.[1] Their isomeric distribution within crude oils and source rock extracts is not random but is governed by the thermodynamic stability of each isomer and the nature of their biological precursors.[1] The relative abundance of the ten DMN isomers provides a powerful tool for deciphering the history of petroleum, from the type of organic matter that formed the source rock to the thermal stress it has undergone over geological time.

The utility of DMNs as biomarkers stems from their origin from specific biological molecules found in terrestrial and marine organisms. As the source rock matures under increasing temperature and pressure, the initial distribution of DMN isomers is altered through isomerization reactions, leading to an enrichment of more thermodynamically stable isomers. By analyzing the specific ratios of these isomers, geochemists can reconstruct the paleoenvironment and thermal history of a petroleum system.

Geochemical Significance of this compound and its Isomers

The isomeric distribution of DMNs provides two primary categories of information: the characterization of the source rock and the assessment of thermal maturity.

Source Rock Characterization

The initial composition of DMNs is intrinsically linked to the biological molecules present in the source organisms.[1] There are two primary types of organic matter that contribute to petroleum formation: terrestrial higher plants and marine organisms such as algae and bacteria.[1]

-

Terrestrial Source Matter: Higher plants are rich in terpenoids, such as abietic acid and cadinene. The thermal degradation of these compounds during diagenesis and catagenesis preferentially yields DMNs with methyl groups in the α-positions (e.g., 1,5-DMN and 1,6-DMN).[1]

-

Marine Source Matter: In contrast, marine organisms are rich in steroids like cholesterol. The thermal maturation of marine-sourced kerogen tends to generate crude oils with a higher relative abundance of DMNs with methyl groups in the β-positions, such as 1,3-DMN and 1,7-DMN.[1]

Thermal Maturity Assessment

As source rocks are subjected to increasing temperatures over geological time, the DMN isomers undergo isomerization to more thermodynamically stable forms. Isomers with methyl groups in the β-positions (e.g., 2,6-DMN and 2,7-DMN) are more stable than those with methyl groups in the α-positions (e.g., 1,8-DMN and 1,5-DMN).[1] Consequently, the ratios of different DMN isomers can be used as sensitive indicators of the thermal maturity of the petroleum. This isomerization process is a key aspect of DMN geochemistry.

Data Presentation: Quantitative Ratios for Geochemical Interpretation

Several quantitative ratios derived from the concentrations of DMN isomers are employed to assess the source and maturity of petroleum. The following tables summarize key DMN-based parameters and their geochemical interpretations.

Table 1: Dimethylnaphthalene Ratios for Source Rock Characterization

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest a significant contribution from terrestrial organic matter, while low values (<1.0) are indicative of a predominantly marine source.[1] |

Table 2: Dimethylnaphthalene Ratios for Thermal Maturity Assessment

| Parameter | Formula | Interpretation | Correlation with Vitrinite Reflectance (%Ro) |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity.[1] | The effective application range is approximately 0.84–2.06% Ro.[2][3] |

| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[1] | A general increasing trend is observed with increasing %Ro. |

Note: The values of these ratios are approximate and can be influenced by factors such as the specific type of source rock and the rate of heating.[1]

Experimental Protocols

The accurate quantification of DMN isomers requires a meticulous analytical approach to isolate the aromatic hydrocarbon fraction from the complex crude oil matrix.

Sample Preparation: Fractionation of Crude Oil

1. Deasphalting:

-

Weigh a known amount of crude oil into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]

-

Stir the mixture for a minimum of 12 hours to precipitate the asphaltenes.[1]

-

Filter the mixture to separate the soluble maltenes from the precipitated asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.[1]

2. Column Chromatography:

-

Prepare a chromatography column with activated silica (B1680970) gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).

-

Elute the aromatic fraction with a solvent of higher polarity, typically a mixture of n-hexane and dichloromethane.[1]

-

Concentrate the aromatic fraction to a known volume for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The isolated aromatic fraction is analyzed using a high-resolution capillary GC-MS system.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Capillary Column: A non-polar or semi-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

-

Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

GC Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp Rate: 6°C/minute to 320°C.

-

Final Temperature: 320°C, hold for 15 minutes.[1]

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended to enhance sensitivity and selectivity for DMN isomers. The characteristic molecular ion for dimethylnaphthalenes is m/z 156.

Quality Control:

-

Internal Standards: A known amount of an internal standard (e.g., deuterated naphthalene (B1677914) or other aromatic compounds not expected in the sample) should be added to the aromatic fraction before GC-MS analysis to allow for accurate quantification.

-

Reference Materials: Analysis of a certified reference material or a well-characterized in-house reference oil should be performed with each batch of samples to ensure data quality and instrument performance.

Visualizations of Pathways and Workflows

Diagenetic Pathways of DMN Precursors

The following diagram illustrates the conceptual pathways from biological precursors in terrestrial and marine organic matter to the formation of different DMN isomers.

Caption: Precursor pathways to DMN isomers.

Thermal Maturation and Isomerization of DMNs

This diagram shows the logical progression of DMN isomerization with increasing thermal maturity.

Caption: DMN isomerization with maturity.

Experimental Workflow for DMN Analysis

The following diagram outlines the key steps in the analytical workflow for the determination of DMNs in petroleum samples.

Caption: Analytical workflow for DMNs.

Conclusion

The analysis of this compound and its isomers provides a robust and reliable tool for petroleum systems analysis. By understanding the intricate relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for the application of DMN biomarker analysis in both academic research and industrial settings. The continued refinement of analytical techniques and the expansion of biomarker databases will further enhance the utility of these powerful molecular fossils.

References

Unlocking Petroleum's Past: A Technical Guide to Dimethylnaphthalenes as Thermal Maturity and Source Rock Indicators

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of petroleum geochemistry, understanding the thermal history and origin of source rocks is paramount to successful exploration and resource evaluation. Among the diverse array of molecular fossils, or biomarkers, dimethylnaphthalenes (DMNs) have emerged as powerful indicators, providing a detailed narrative of a petroleum system's past. This technical guide delves into the core principles of utilizing DMN isomers to decipher thermal maturity and characterize the original organic matter input, offering a comprehensive resource for professionals in geochemical research and analysis.

Dimethylnaphthalenes are bicyclic aromatic hydrocarbons whose isomeric distribution in crude oils and source rock extracts is not arbitrary.[1] Instead, it is a function of the thermodynamic stability of each isomer and the biochemical precursors present in the original organic matter.[1] This dual dependency allows DMNs to serve as reliable proxies for both the degree of thermal stress a source rock has undergone and the type of environment in which the organic matter was deposited.

Geochemical Significance of Dimethylnaphthalene Isomers

The relative abundance of the ten DMN isomers provides critical insights into two key aspects of a petroleum system: the source of the organic matter and its thermal maturity.

Source Rock Characterization: The initial composition of DMNs is intrinsically linked to the biological molecules present in the source organisms.[1] This allows for the differentiation between terrestrial and marine depositional environments.

-

Terrestrial Organic Matter: Higher plants are rich in compounds like terpenoids (e.g., abietic acid and cadinene). The thermal breakdown of these precursors typically results in a higher concentration of DMNs with methyl groups in the α-positions, such as 1,5-DMN and 1,6-DMN.[1]

-

Marine Organic Matter: In contrast, marine organisms like algae and bacteria are rich in steroids such as cholesterol. The thermal maturation of kerogen from marine sources tends to produce crude oils with a greater relative abundance of DMNs with methyl groups in the β-positions, including 1,3-DMN and 1,7-DMN.[1]

Thermal Maturity Assessment: As source rocks are subjected to increasing temperatures over geological timescales, the DMN isomers undergo isomerization, rearranging to more thermodynamically stable forms. Isomers with methyl groups in the β-positions (e.g., 2,6-DMN and 2,7-DMN) are more stable than those with methyl groups in the α-positions (e.g., 1,8-DMN and 1,5-DMN).[1] Consequently, the ratios of different DMN isomers can be employed as sensitive indicators of the thermal maturity of the petroleum.[1]

Quantitative Analysis of Dimethylnaphthalenes

Several quantitative ratios derived from the concentrations of specific DMN isomers are utilized to assess the source and maturity of petroleum. The following tables summarize key DMN-based parameters and their geochemical interpretations.

Table 1: Dimethylnaphthalene Ratios for Source Rock Characterization

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | High values (>1.0) suggest a contribution from terrestrial organic matter, while low values (<1.0) are indicative of a marine source.[1][2] |

Table 2: Dimethylnaphthalene Ratios for Thermal Maturity Assessment

| Parameter | Formula | Interpretation |

| Dimethylnaphthalene Ratio 1 (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity.[1] |

| Dimethylnaphthalene Ratio 2 (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[1] |

| Methylnaphthalene Ratio (MNR) | [2-Methylnaphthalene] / [1-Methylnaphthalene] | Increases with increasing thermal maturity.[1] |

Table 3: Correlation of DMN Ratios with Vitrinite Reflectance (%Ro)

| Maturity Level | Approximate %Ro | Typical DNR-1 Range | Typical MNR Range |

| Immature | < 0.5 | < 1.0 | < 1.0 |

| Early Mature (Oil Window) | 0.5 - 0.8 | 1.0 - 4.0 | 1.0 - 2.5 |

| Peak Mature (Oil Window) | 0.8 - 1.1 | 4.0 - 8.0 | 2.5 - 4.0 |

| Late Mature (Gas Window) | 1.1 - 2.0 | > 8.0 | > 4.0 |

Note: These values are approximate and can be influenced by the type of source rock and heating rate.[1]

Experimental Protocols for Dimethylnaphthalene Analysis

The standard methodology for the analysis of DMNs in petroleum and source rock extracts is Gas Chromatography-Mass Spectrometry (GC-MS).[1] A detailed experimental workflow is provided below.

Sample Preparation: Isolation of the Aromatic Fraction

To mitigate the complexity of the crude oil or rock extract matrix and ensure accurate quantification, the sample must first be fractionated to isolate the aromatic hydrocarbons.

-

Deasphalting:

-

Weigh a known amount of the crude oil or extract into a flask.

-

Add a non-polar solvent, such as n-hexane or n-pentane, in a 40:1 volume-to-oil ratio.[1]

-

Stir the mixture for a prolonged period (e.g., 12 hours) to precipitate the asphaltenes.[1]

-

Filter the mixture to separate the soluble maltene fraction from the precipitated asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.[1]

-

-

Column Chromatography:

-

Prepare a chromatography column with activated silica (B1680970) gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).[1]

-

Elute the aromatic fraction with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane.[1]

-

Concentrate the collected aromatic fraction to a known volume.

-

GC-MS Analysis

The isolated aromatic fraction is then analyzed using a high-resolution capillary GC-MS system.[1]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

Capillary Column: A non-polar or semi-polar column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) is typically used.[1]

-

Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

-

-

GC Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp Rate: 6°C/minute to 320°C.

-

Final Temperature: 320°C, hold for 15 minutes.[1]

-

-

Mass Spectrometer Conditions:

Visualizing Geochemical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and procedures described in this guide.

Caption: Logical flow of DMN isomer distribution from source to maturation.

Caption: Experimental workflow for the analysis of dimethylnaphthalenes.

Conclusion

The analysis of dimethylnaphthalenes provides a robust and nuanced tool for dissecting the complexities of petroleum systems. By understanding the intricate relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources. The detailed experimental protocols and data interpretation frameworks presented in this guide offer a solid foundation for the application of DMN biomarker analysis in both academic research and industrial settings, ultimately contributing to a more comprehensive understanding of the subsurface.

References

Unraveling the Energetic Landscape: A Theoretical Guide to the Stability of Dimethylnaphthalene Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ten isomers of dimethylnaphthalene (DMN) form a fascinating case study in the subtle interplay of steric and electronic effects that govern molecular stability. As critical components in various chemical processes and feedstocks, and with relevance to environmental science and drug design, a thorough understanding of their relative stabilities is paramount. This technical guide delves into the theoretical and computational methodologies used to elucidate the stability hierarchy of DMN isomers, presenting a consolidated overview of key findings and experimental protocols.

Relative Stabilities of Dimethylnaphthalene Isomers

Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have established a clear ordering of stability among the ten DMN isomers. The consensus from multiple computational investigations is that isomers with methyl groups on the beta-positions of the naphthalene (B1677914) ring, and that are well-separated, tend to be more stable. Conversely, isomers with methyl groups in close proximity, particularly in the peri-positions (alpha-positions on adjacent rings), exhibit significant steric strain, leading to lower stability.

One of the most consistently reported findings is the pronounced instability of 1,8-dimethylnaphthalene. The steric hindrance between the two methyl groups forced into close proximity across the peri-positions results in significant electronic repulsion and geometric distortion, elevating its relative energy. In contrast, isomers such as 2,6-DMN, 2,7-DMN, and 2,3-DMN are consistently identified as being among the most thermodynamically stable.[1][2] The relative energy differences are significant, with 1,8-DMN being less stable by approximately 7-8 kcal/mol compared to the most stable isomers.[1][2]

The general order of stability is influenced by the positions of the methyl substituents, categorized as α,α-DMNs, α,β-DMNs, and β,β-DMNs. The β,β-isomers (2,3-DMN, 2,6-DMN, 2,7-DMN) are generally the most stable, followed by the α,β-isomers (1,2-DMN, 1,3-DMN, 1,6-DMN, 1,7-DMN), with the α,α-isomers (1,4-DMN, 1,5-DMN, 1,8-DMN) being the least stable, primarily due to the high instability of the 1,8-isomer.

For a clear comparative analysis, the following table summarizes the calculated relative energies of the dimethylnaphthalene isomers from theoretical studies.

| Isomer | Substitution Pattern | Relative Energy (kcal/mol) |

| 2,6-DMN | β,β | ~0.00 |

| 2,7-DMN | β,β | ~0.00 |

| 2,3-DMN | β,β | ~0.00 |

| 1,6-DMN | α,β | Higher |

| 1,3-DMN | α,β | Higher |

| 1,7-DMN | α,β | Higher |

| 1,2-DMN | α,β | Higher |

| 1,5-DMN | α,α | Higher |

| 1,4-DMN | α,α | Higher |

| 1,8-DMN | α,α | +7 to +8 |

Note: The exact relative energies can vary slightly depending on the level of theory and basis set used in the calculations. The most stable isomers are set as the reference point (0.00 kcal/mol).

Experimental Protocols: Theoretical and Computational Methodologies

The determination of the relative stabilities of DMN isomers relies on sophisticated computational chemistry techniques. These methods aim to solve the electronic Schrödinger equation to find the minimum energy geometry of a molecule and its corresponding electronic energy.

Key Computational Approaches:

-

Density Functional Theory (DFT): This is the most common method for studying systems of this size. The B3LYP functional is frequently employed, often in conjunction with Pople-style basis sets such as 6-31G* or 6-31+G*.[1][3] The inclusion of diffuse functions (+) is important for accurately describing the electron distribution, especially for properties like polarizability.

-

Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) provide a higher level of accuracy by explicitly including electron correlation.[1] These are often used to benchmark the results obtained from DFT calculations.

-

Geometry Optimization: For each isomer, the first step is to perform a full geometry optimization without any symmetry constraints. This process finds the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is a crucial correction to the total electronic energy.

-

Thermodynamic Properties: From the frequency calculations, it is also possible to compute other thermodynamic properties such as enthalpy and Gibbs free energy at a given temperature and pressure.

A generalized workflow for the theoretical determination of DMN isomer stability is depicted in the following diagram.

Logical Relationships in Stability Determination

The stability of a DMN isomer is not an isolated property but is intrinsically linked to its molecular structure and electronic characteristics. The following diagram illustrates the key relationships that determine the final calculated stability.

Conclusion

The theoretical investigation into the stability of dimethylnaphthalene isomers provides a robust framework for understanding their fundamental chemical properties. Through the application of quantum chemical methods, a clear hierarchy of stability has been established, with 1,8-DMN being a notable outlier due to significant steric strain. The computational protocols outlined in this guide offer a reproducible approach for researchers to further explore the properties of these and other polycyclic aromatic hydrocarbons. This knowledge is not only of academic interest but also has practical implications in fields ranging from catalysis and materials science to environmental remediation and drug development, where the specific properties of individual isomers are of critical importance.

References

The Geochemical Significance of 1,3-Dimethylnaphthalene Distribution: An In-depth Technical Guide

An authoritative overview for researchers, scientists, and drug development professionals on the pivotal role of 1,3-Dimethylnaphthalene and its isomers in geochemical analysis. This guide details their application as biomarkers for assessing the thermal maturity and origin of petroleum, complete with data presentation, experimental protocols, and pathway visualizations.

Introduction

Dimethylnaphthalenes (DMNs) are a class of bicyclic aromatic hydrocarbons that serve as critical biomarkers in the field of petroleum geochemistry.[1] The relative distribution of the ten DMN isomers, including this compound, within crude oils and source rock extracts provides invaluable insights into the original organic matter input, the thermal maturity of the source rock, and the depositional environment.[1] This technical guide provides a comprehensive overview of the geochemical significance of DMN distribution, with a specific focus on this compound, detailing the analytical methodologies for their quantification and the interpretation of their distribution patterns.

Geochemical Significance of Dimethylnaphthalene Isomers

The relative abundance of DMN isomers is not random; it is governed by the thermodynamic stability of each isomer and the nature of their biological precursors.[1] These precursors are primarily derived from two major types of organic matter: terrestrial higher plants and marine organisms.[1]

Source Rock Characterization

The initial composition of DMNs is linked to the biological molecules present in the source organisms.

-

Terrestrial Source Matter: Higher plants are rich in terpenoids like abietic acid and cadinene. The thermal degradation of these compounds tends to produce higher concentrations of DMNs with methyl groups in the α-positions (e.g., 1,5-DMN and 1,6-DMN).[1]

-

Marine Source Matter: Marine organisms, such as algae and bacteria, are rich in steroids like cholesterol. The thermal maturation of marine-sourced kerogen typically generates crude oils with a higher relative abundance of DMNs with methyl groups in the β-positions, such as 1,3-DMN and 1,7-DMN.[1]

Thermal Maturity Assessment

As source rocks are subjected to increasing temperatures over geological time, the DMN isomers undergo isomerization to more thermodynamically stable forms.[1] Isomers with methyl groups in the β-positions, like 2,6-DMN and 2,7-DMN, are more stable than those with α-positioned methyl groups.[1] Consequently, the ratios of different DMN isomers can be used as reliable indicators of thermal maturity.[1][2][3]

Data Presentation: Dimethylnaphthalene-Based Geochemical Parameters

Several quantitative ratios derived from the concentrations of DMN isomers are employed to assess the source and maturity of petroleum. The following table summarizes key parameters involving dimethylnaphthalenes.

| Parameter | Formula | Geochemical Interpretation |

| Dimethylnaphthalene Ratio (DNR-1) | ([2,6-DMN] + [2,7-DMN]) / [1,5-DMN] | Increases with increasing thermal maturity.[1] |

| Dimethylnaphthalene Ratio (DNR-2) | [2,6-DMN] / [1,5-DMN] | Increases with increasing thermal maturity.[1] |

| Dimethylnaphthalene Ratio (DMR) | ([1,5-DMN] + [1,6-DMN]) / ([1,3-DMN] + [1,7-DMN]) | Can be used as an indicator of source organic matter.[4] |

Note: The specific values of these ratios can be influenced by factors such as the type of source rock and the heating rate.[1] Heating experiments have shown that the dimethylnaphthalene ratio can be a useful indicator of source organic matter at random mean vitrinite reflectance values of up to 1.3%–1.4%.[5]

Experimental Protocols

The accurate quantification of this compound and other DMN isomers requires a meticulous analytical approach to isolate and analyze these compounds from the complex matrix of crude oil or source rock extracts.

Sample Preparation: Fractionation of Crude Oil

To reduce the complexity of the crude oil matrix, the sample is first fractionated to isolate the aromatic hydrocarbons.[1]

-

Deasphalting:

-

Weigh a known amount of crude oil into a flask.

-

Add a 40:1 volume-to-oil ratio of a non-polar solvent such as n-hexane or n-pentane.[1]

-

Stir the mixture for an extended period (e.g., 12 hours) to precipitate the asphaltenes.[1]

-

Filter the mixture to separate the soluble maltene fraction from the precipitated asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.[1]

-

-

Column Chromatography:

-

Prepare a chromatography column with activated silica (B1680970) gel or alumina.

-

Load the concentrated maltene fraction onto the column.[1]

-

Elute the saturate fraction with a non-polar solvent (e.g., n-hexane).[1]

-

Elute the aromatic fraction with a solvent of higher polarity (e.g., a mixture of n-hexane and dichloromethane).[1]

-

Concentrate the aromatic fraction to a known volume.[1]

-

GC-MS Analysis

The aromatic fraction is then analyzed using a high-resolution capillary Gas Chromatography-Mass Spectrometry (GC-MS) system.[1][6]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.[1]

-

Column: A capillary column with a stationary phase suitable for separating aromatic isomers (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: Capable of operating in full scan and/or selected ion monitoring (SIM) mode.

-

-

Analytical Conditions (Example):

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 3 °C/min, and hold for 15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

-

Quantification: The identification and quantification of each DMN isomer are performed by comparing their retention times and mass spectra with those of authentic standards. The use of an internal standard, such as 1,8-dimethylnaphthalene-d12, is recommended for accurate quantification.[6]

Visualizations

Logical Relationship of DMN Isomer Distribution

The following diagram illustrates the conceptual flow from the source of organic matter to the eventual distribution of DMN isomers as influenced by thermal maturation.

Experimental Workflow for DMN Analysis

The diagram below outlines the key steps in the analytical workflow for the determination of DMN isomers in crude oil or source rock samples.

Conclusion

The analysis of dimethylnaphthalenes, including this compound, provides a robust tool for petroleum systems analysis.[1] By understanding the relationships between DMN isomer distributions and the origin and thermal history of the source rock, geoscientists can more effectively explore for and produce hydrocarbon resources.[1] The detailed experimental protocols and data interpretation frameworks presented in this guide offer a foundation for the application of DMN biomarker analysis in both research and industrial settings.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. wiki.aapg.org [wiki.aapg.org]

- 4. researchgate.net [researchgate.net]

- 5. Effect of Maturation on the Dimethyl Naphthalene Indicator Used to Evaluate the Source Organic Type of Crude Oil: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. The quantitative analysis of dimethylnaphthalene isomers by gas chromatography mass spectrometry - ProQuest [proquest.com]

An In-Depth Technical Guide on the Environmental Fate and Transport of 1,3-Dimethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylnaphthalene (1,3-DMN), a member of the polycyclic aromatic hydrocarbon (PAH) family, is a compound of increasing environmental interest due to its presence in crude oil, petroleum products, and as a byproduct of incomplete combustion. Understanding its behavior in the environment is crucial for assessing its potential risks, developing remediation strategies, and for professionals in fields such as drug development where understanding the environmental impact of structurally similar compounds is essential. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways.

Physicochemical Properties

The environmental behavior of 1,3-DMN is governed by its physical and chemical properties. These properties determine its partitioning between air, water, soil, and biota. A summary of these key properties is presented in the table below.

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₁₂H₁₂ | - | [1] |

| Molecular Weight | 156.22 | g/mol | [1] |

| CAS Number | 575-41-7 | - | [1] |

| Physical Description | Clear, light yellow liquid | - | [1] |

| Boiling Point | 263 | °C | [2] |

| Melting Point | -6 to -3 | °C | [2] |

| Density | 0.982 | g/mL at 25°C | [2] |

| Vapor Pressure | 0.0084 | mmHg | [1] |

| Water Solubility | 8 | mg/L | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.4 | - | [1] |

| Henry's Law Constant (k°H) | 1.4 | mol/(kg*bar) | [3] |

Environmental Fate and Transport

The fate of this compound in the environment is determined by a combination of transport and transformation processes, including volatilization, sorption, biodegradation, and photodegradation.

Volatilization

With a notable vapor pressure and Henry's Law constant, 1,3-DMN has the potential to volatilize from contaminated soil and water surfaces into the atmosphere. This process is a significant pathway for its redistribution in the environment.

Sorption and Mobility in Soil and Sediment

The mobility of 1,3-DMN in the subsurface is largely controlled by its sorption to soil and sediment particles. The high octanol-water partition coefficient (log Kow) of 4.4 indicates a strong tendency to adsorb to organic matter in soil and sediment.[1] This sorption process retards its movement through the soil profile and reduces its bioavailability.

| Partition Coefficient | Value | Unit | Condition | Reference(s) |

| Kd (Soil-Water Partition Coefficient) | 5.3 | L/kg | Apparent value in humic acid-conditioned winter sand after 25 days. | [4] |

| Koc (Organic Carbon-Water (B12546825) Partition Coefficient) | 5.1 | L/kg | Estimated based on SPME tests. | [4] |

Degradation Processes

This compound is subject to degradation in the environment through both biotic and abiotic pathways.

Biodegradation is a primary mechanism for the removal of 1,3-DMN from the environment. Various microorganisms, particularly bacteria from the genera Pseudomonas and Sphingomonas, have been shown to degrade naphthalene (B1677914) and its methylated derivatives.[5][6][7][8][9][10] While a specific, complete pathway for 1,3-DMN is not fully elucidated in the available literature, the degradation is expected to proceed through mechanisms similar to those for other methylnaphthalenes.

The initial step in the aerobic biodegradation of methylated naphthalenes is typically catalyzed by a multi-component enzyme system, naphthalene dioxygenase. This enzyme can initiate attack either on one of the aromatic rings (ring hydroxylation) or on a methyl group (methyl group monoxygenation).[6][7][10]

-

Ring Dioxygenation: This pathway involves the addition of two hydroxyl groups to one of the aromatic rings to form a cis-dihydrodiol. Subsequent enzymatic reactions lead to ring cleavage and the formation of intermediates such as methyl-substituted salicylates, which are then funneled into central metabolic pathways like the Krebs cycle.[6][7]

-

Methyl Group Monoxygenation: In this pathway, a methyl group is hydroxylated to form a hydroxymethylnaphthalene, which is then further oxidized to the corresponding naphthoic acid.[7]

The following diagram illustrates a probable biodegradation pathway for this compound based on the degradation of similar compounds.

Photodegradation: In the atmosphere, 1,3-DMN is expected to be degraded by gas-phase reactions with photochemically produced hydroxyl (OH) and nitrate (B79036) (NO₃) radicals.[11] The reaction with nitrate radicals is a significant degradation pathway, especially during nighttime.

Hydrolysis: As a hydrocarbon, 1,3-DMN does not contain functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway.

Environmental Persistence

The persistence of 1,3-DMN in the environment is dependent on the specific compartment and the prevailing conditions. The following table summarizes the available half-life data.

| Compartment | Process | Half-life | Conditions | Reference(s) |

| Air | Photooxidation (reaction with hydroxyl radicals) | 2.6 hours - 1.1 days | Estimated based on measured rate data. | [11] |

| Air | Reaction with Nitrate Radicals | ~1.5 hours (calculated) | Based on a rate constant of 21.3 x 10⁻²⁸ cm⁶ molecule⁻² s⁻¹ and a typical nighttime NO₃ radical concentration. | [1] |

| Water (Aerobic) | Biodegradation | 1 - 4 weeks | Scientific judgement based on soil column and aqueous screening test data. | [11] |

| Water (Anaerobic) | Biodegradation | 4 - 16 weeks | Scientific judgement based on unacclimated aqueous aerobic biodegradation half-life. | [11] |

| Water | Photooxidation | 550 - 27473 years | Scientific judgement based on estimated rate data for alkylperoxyl radicals. | [11] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the environmental fate and transport of chemicals like this compound. Below are summaries of key experimental methodologies.

Soil Sorption: Batch Equilibrium Method (OECD 106)

The soil sorption/desorption potential of 1,3-DMN can be determined using the OECD Guideline 106, a batch equilibrium method.[12][13][14][15]

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

Methodology:

-

Preparation: A known mass of soil is mixed with an aqueous solution of 1,3-DMN of a known concentration in a sealed container. A background electrolyte solution (e.g., 0.01 M CaCl₂) is typically used.

-

Equilibration: The mixture is agitated for a predetermined period to reach equilibrium. Preliminary studies are conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, the solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of 1,3-DMN remaining in the aqueous phase is measured using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of 1,3-DMN sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations. The Kd is then calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is calculated by normalizing the Kd to the fraction of organic carbon in the soil.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

The OECD Guideline 307 is employed to study the rate and pathway of aerobic and anaerobic transformation of chemicals in soil.[11][12][13][14][15]